molecular formula C11H16ClNO2S2 B6503342 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide CAS No. 1396675-59-4

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide

Cat. No.: B6503342
CAS No.: 1396675-59-4
M. Wt: 293.8 g/mol
InChI Key: YOHITYHSVHXUFL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of thiophene-carboxamide derivatives, which have been explored as potent and selective inhibitors of key enzymatic targets. For instance, structurally related compounds have been identified as direct and oral Factor Xa (FXa) inhibitors, a promising mechanism for novel antithrombotic agents (Roehrig et al., 2005) . The molecular structure of this compound incorporates several notable features: a 5-chlorothiophene carboxamide group, which can act as a key binding moiety in enzyme active sites, and a hydroxy-methylbutyl side chain containing a methylsulfanyl group, which may influence the compound's physicochemical properties and pharmacokinetic profile. The chlorothiophene unit, as seen in other inhibitors, allows for neutral ligand interactions within the S1 subsite of serine proteases, potentially enabling a combination of high potency and favorable oral bioavailability (Roehrig et al., 2005) . This makes it a valuable chemical tool for researchers investigating coagulation pathways, serine proteases, and the development of new therapeutic agents for cardiovascular diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the certificate of analysis for specific batch information.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S2/c1-11(15,5-6-16-2)7-13-10(14)8-3-4-9(12)17-8/h3-4,15H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHITYHSVHXUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation Strategies

Activation of 5-chlorothiophene-2-carboxylic acid is critical for efficient amide bond formation. Common methods include:

  • Acid chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

  • Mixed anhydride generation with reagents like ethyl chloroformate.

  • Active ester preparation via coupling agents such as N-hydroxysuccinimide (NHS).

In a representative procedure, treatment of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in dichloromethane at reflux yields the corresponding acid chloride, which is subsequently reacted with the amine component.

Synthesis of 2-Hydroxy-2-Methyl-4-(Methylsulfanyl)Butan-1-Amine

The amine component requires a multi-step synthesis to introduce the hydroxy, methyl, and methylsulfanyl groups.

Thiol-Ene Reaction for Sulfanyl Group Incorporation

A thiol-ene reaction between 2-methyl-3-buten-2-ol and methanethiol under radical initiation (e.g., AIBN) provides 4-(methylsulfanyl)-2-methylbut-3-en-2-ol. Subsequent hydroboration-oxidation introduces the hydroxy group at the terminal position, yielding 2-hydroxy-2-methyl-4-(methylsulfanyl)butan-1-ol.

Conversion of Alcohol to Amine

The alcohol is transformed into the amine via a Mitsunobu reaction using phthalimide as the nitrogen source, followed by hydrazinolysis to remove the phthaloyl protecting group. Alternative pathways involve Curtius rearrangement of a corresponding acyl azide or Gabriel synthesis .

Amide Bond Formation: Optimization of Coupling Conditions

Coupling the acid chloride with the amine is typically performed in inert solvents under basic conditions to scavenge HCl.

Schotten-Baumann Reaction

A classic approach involves adding the amine to a solution of the acid chloride in a biphasic system (e.g., dichloromethane/water) with sodium bicarbonate as the base. This method affords moderate yields (60–75%) but requires careful pH control.

Catalytic Coupling with Palladium Complexes

Recent advances employ palladium catalysts for amide bond formation. For example, tris(dibenzylideneacetone)dipalladium(0) with cesium carbonate in 1,4-dioxane at 100°C facilitates coupling, achieving yields up to 84%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/heptane. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures enhances resolution.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.10 (s, 3H, SCH₃), 3.45–3.60 (m, 2H, NHCH₂), 5.20 (br s, 1H, OH).

  • LC-MS : m/z 321.1 [M+H]⁺.

Yield Optimization and Scalability

StepConditionsYield (%)
Acid chloride formationSOCl₂, DCM, reflux, 2 h92
Amine synthesisMitsunobu, then hydrazine, EtOH68
Coupling reactionPd(dba)₂, Cs₂CO₃, 1,4-dioxane, 100°C84

Higher yields are achieved using excess acid chloride (1.5 equiv) and rigorous exclusion of moisture.

Challenges and Alternative Routes

Epimerization Risks

Basic conditions during coupling may racemize chiral centers in the amine. Enzymatic methods using lipases (e.g., Amano P) under mild conditions (pH 7, 25°C) mitigate this issue, preserving stereochemistry.

Sulfur Oxidation

The methylsulfanyl group is prone to oxidation. Performing reactions under nitrogen and adding antioxidants (e.g., BHT) stabilize the intermediate .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a 5-chlorothiophene-2-carboxamide backbone with several analogs, but its side-chain modifications distinguish it. Key structural comparisons include:

Compound Key Substituents Molecular Formula Molecular Weight Key Feature
5-Chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide (Target) Hydroxy-methylbutyl, methylsulfanyl C₁₂H₁₇ClN₂O₂S₂ 336.91 g/mol Unique sulfur-containing side chain
Rivaroxaban (5-Chloro-N-[(5S)-2-oxo-3-[4-(3-oxomorpholinyl)phenyl]-1,3-oxazolidin-5-yl]methyl analog) Oxazolidinone, morpholinone-phenyl C₁₉H₁₈ClN₃O₅S 435.88 g/mol Factor Xa inhibition; clinical use
BAY 59-7939 Oxazolidinone, morpholinone-phenyl (similar to rivaroxaban) C₁₉H₁₈ClN₃O₅S 435.88 g/mol Direct oral anticoagulant prototype
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Nitrothiophene, trifluoromethyl-methoxyphenyl C₁₆H₁₀F₃N₃O₄S₂ 429.39 g/mol Narrow-spectrum antibacterial activity
Chalcone Derivatives (e.g., 4b, 4c) Chalcone-phenyl, halogen/alkoxy groups C₂₀H₁₄ClNO₃S–C₂₂H₁₈ClNO₄S 384.8–428.3 g/mol Anticancer/antimicrobial potential

Pharmacological and Physicochemical Comparisons

  • Target Compound vs. Rivaroxaban/BAY 59-7939: The target lacks the oxazolidinone-morpholinone motif critical for Factor Xa binding in rivaroxaban, suggesting divergent therapeutic targets .
  • Target vs. Nitrothiophene Antibacterial Analogs :

    • The nitro group in N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide confers antibacterial activity via bacterial nitroreductase activation, a mechanism absent in the target compound .
  • Target vs. Chalcone Derivatives :

    • Chalcone-containing analogs (e.g., 4b, 4c) exhibit lower molecular weights (384–428 g/mol) and substituent-driven bioactivity (e.g., bromo/fluoro groups for enhanced binding) .

Research Findings and Stability

  • Enantiomeric Specificity : The (S)-enantiomer of rivaroxaban (structurally closest to the target) shows 100-fold greater Factor Xa inhibition than its (R)-enantiomer, emphasizing stereochemical importance .
  • Synthetic Yields : Chalcone derivatives () show variable yields (43–75%), highlighting challenges in synthesizing complex thiophene-carboxamides .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound Rivaroxaban Nitrothiophene Antibacterial Chalcone Derivative (4e)
Molecular Weight 336.91 g/mol 435.88 g/mol 429.39 g/mol 447.7 g/mol
Melting Point Not reported 229–230°C Not reported 186–188°C
Key Functional Groups Methylsulfanyl Oxazolidinone Nitro, trifluoromethyl Bromophenyl, acryloyl
Bioactivity Unknown Anticoagulant Antibacterial Anticancer/antimicrobial

Biological Activity

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro group, hydroxy group, and methylthio group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C14H20ClNO3SC_{14}H_{20}ClNO_3S, with a molecular weight of approximately 317.8 g/mol. The structural formula can be represented as follows:

SMILES COc1ccc(Cl)cc1C(=O)NCC(C)(O)CCSC\text{SMILES }COc1ccc(Cl)cc1C(=O)NCC(C)(O)CCSC

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzyme activities, which may lead to therapeutic effects in various disease models.

Biological Activity Overview

Activity Description
Enzyme Inhibition The compound exhibits inhibitory effects on various enzymes, potentially modulating metabolic pathways.
Anticancer Potential Preliminary studies suggest activity against cancer cell lines, indicating possible use in oncology.
Anti-inflammatory Effects The compound may reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    • Research demonstrated that this compound inhibited the activity of key enzymes involved in cancer metabolism, such as hexokinase and lactate dehydrogenase. This inhibition may contribute to reduced tumor growth .
  • Anti-inflammatory Properties :
    • In vitro assays showed that the compound downregulated pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, indicating its potential for treating inflammatory conditions .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Features Biological Activity
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamideContains a methoxy group instead of a thiophene moietyModerate anticancer activity
5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-thiophene-2-sulfonamideSulfonamide instead of carboxamideHigher enzyme inhibition potential

Q & A

Q. What are the standard protocols for synthesizing 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-2-carboxylic acid derivative with a hydroxy- and sulfanyl-substituted alkylamine. Key steps include:
  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) under reflux .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature and stoichiometry .
  • Example Optimization Table :
Reaction ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF85% → 92%
CatalystEDCI/HOBt70% → 88%
Temperature60°C, 12 hrsReduced byproducts

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Initial screening focuses on:
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable MIC values across labs) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or compound purity. Strategies include:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing, including fixed inoculum size and growth media .
  • Batch Reproducibility : Cross-validate results using independently synthesized batches with >98% purity (HPLC) .
  • Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 5-chloro-N-(4-pyridinylmethyl) derivatives) to identify substituent-dependent trends .

Q. What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies integrate:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial DNA gyrase) .
  • Functional Group Modification : Systematic substitution of the hydroxy or methylsulfanyl groups to assess impact on activity. Example modifications:
SubstituentBiological Activity Change
–OH → –OCH₃Reduced hydrophilicity
–SMe → –SO₂MeEnhanced antimicrobial
  • Pharmacokinetic Profiling : ADMET predictions (e.g., SwissADME) to optimize bioavailability and metabolic stability .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets (e.g., cancer vs. microbial cells)?

  • Methodological Answer : Target-specific design involves:
  • Receptor Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for cancer-related receptors (e.g., EGFR) vs. microbial enzymes .
  • Protease Inhibition Assays : Test derivatives against caspase-3 (apoptosis marker) and bacterial sortase A to differentiate mechanisms .
  • Selectivity Index (SI) Calculation : SI = IC₅₀(normal cells)/IC₅₀(target cells); aim for SI >10 .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups, ensuring p <0.05 for significance .
  • Data Transparency : Report mean ± SEM and raw data in supplementary materials for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.